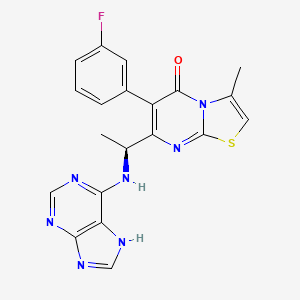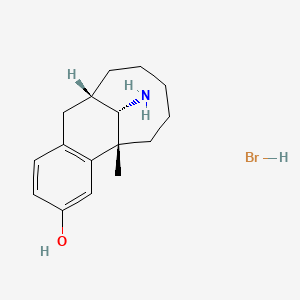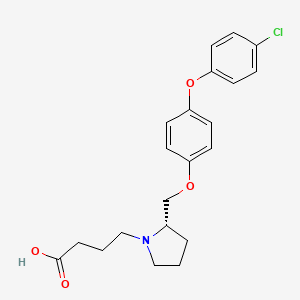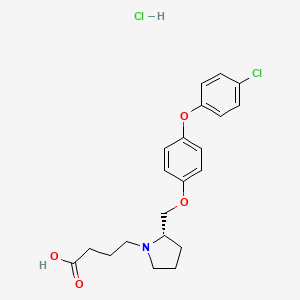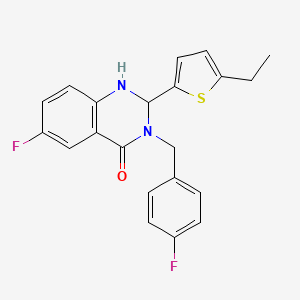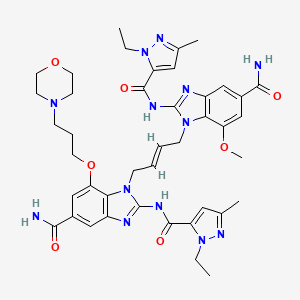
DMS(O)MT aminolink C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DMS(O)MT aminolink C6 is synthesized through a series of chemical reactions involving the coupling of various reagents. The key steps include:
Coupling Reaction: The compound is synthesized by coupling a phosphoramidite with a hexyl linker and a trityl-protected amino group. .
Cleavage and Deprotection: The cleavage of the trityl group is achieved using acidic conditions, such as 80% acetic acid or trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound involves high-throughput manufacturing processes. The compound is produced in bulk quantities, ensuring high purity and consistency. The production process includes rigorous quality control measures, such as NMR and HPLC analysis, to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
DMS(O)MT aminolink C6 undergoes several types of chemical reactions, including:
Coupling Reactions: The compound is used in oligonucleotide synthesis, where it couples with nucleobases to form amino-oligonucleotides
Cleavage Reactions: The trityl group can be cleaved under acidic conditions, allowing for the deprotection of the amino group.
Common Reagents and Conditions
Solvents: Acetonitrile and dichloromethane are commonly used solvents
Cleavage Reagents: Acetic acid and trifluoroacetic acid are used for trityl group cleavage.
Deprotection Reagents: Standard deblock solutions are used for deprotection.
Major Products Formed
The major products formed from these reactions are amino-oligonucleotides, which are more stable in solution compared to their MMT analogs .
Applications De Recherche Scientifique
DMS(O)MT aminolink C6 has a wide range of scientific research applications, including:
Oligonucleotide Synthesis: It is primarily used in the synthesis of amino-oligonucleotides, which are essential for various molecular biology applications
PCR and qPCR: The compound is used in polymerase chain reaction (PCR) and quantitative PCR (qPCR) assays.
Protein Labeling and Quantification: It is used for labeling and quantifying proteins in biochemical assays.
Click Chemistry: The compound is utilized in click chemistry reactions, including copper-free click chemistry.
Fluorescence Polarization and Imaging: It is used in fluorescence polarization assays and near-infrared (NIR) imaging.
Mécanisme D'action
DMS(O)MT aminolink C6 exerts its effects by providing a stable protective group for amino-oligonucleotides. The trityl group protects the amino group during oligonucleotide synthesis and can be easily cleaved under acidic conditions. This stability allows for higher oligonucleotide recovery and improved yield during cartridge purification .
Comparaison Avec Des Composés Similaires
DMS(O)MT aminolink C6 is compared with other similar compounds, such as traditional MMT-protected amino groups. The key differences include:
Stability: This compound offers higher stability in solution compared to MMT analogs
Yield: The compound allows for a 2-3 fold increase in oligonucleotide yield during cartridge purification
List of Similar Compounds
- MMT-protected amino groups
- TAMRA azide (6-isomer)
- Alkyne amidite (hydroxyprolinol)
- DBCO-PEG6-NHS ester
Propriétés
Numéro CAS |
1173109-53-9 |
|---|---|
Formule moléculaire |
C37H52N3O5PS |
Poids moléculaire |
681.87 |
Nom IUPAC |
3-[6-[[bis(4-methoxyphenyl)-(4-methylsulfinylphenyl)methyl]amino]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C37H52N3O5PS/c1-29(2)40(30(3)4)46(45-28-12-25-38)44-27-11-9-8-10-26-39-37(31-13-19-34(42-5)20-14-31,32-15-21-35(43-6)22-16-32)33-17-23-36(24-18-33)47(7)41/h13-24,29-30,39H,8-12,26-28H2,1-7H3 |
Clé InChI |
AEUCXPPPONCIRE-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)S(=O)C)OCCC#N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


